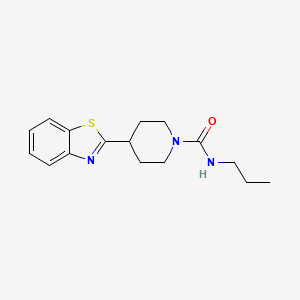
4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide involves various chemical reactions where key functional groups are introduced or modified. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides is achieved by reacting aminopyridines with imidazolide derivatives of benzothiazine carboxylic acids . Similarly, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group facilitates the Pd(II)-catalyzed C-H activation/functionalization of carboxamide systems, leading to various arylated and oxygenated carboxamides . These methods demonstrate the versatility of benzothiazole derivatives in synthesizing complex molecules with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. These techniques confirm the structure of synthesized compounds and provide insights into the conformation of the benzothiazine nucleus and its spatial arrangement with other molecular fragments . The X-ray structures of representative compounds further elucidate the regio- and stereoselectivity of the reactions involved in the synthesis .
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including hydration, photolysis, and reactions with nucleophiles such as azides and deoxyguanosine. The 4-(benzothiazol-2-yl)phenylnitrenium ion, for example, is a reactive intermediate that can form adducts with nucleophiles, demonstrating the potential reactivity of benzothiazole-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The mutual arrangement of the benzothiazine and pyridine fragments affects their analgesic and anti-inflammatory activities . The synthesized compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties, as well as diuretic activity . The antimicrobial activity of these compounds is also influenced by their molecular properties, as shown by the relationship between antimicrobial activity and molecular descriptors .
科学的研究の応用
Therapeutic Potential of Benzothiazoles
Benzothiazoles are versatile heterocyclic compounds with extensive pharmaceutical applications. They possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and particularly, anticancer properties. The structural simplicity of benzothiazoles, especially the 2-arylbenzothiazoles, is being explored for the development of chemotherapeutic agents. Their ability to serve as ligands for various biomolecules makes them attractive candidates for the treatment of numerous diseases and disorders. This significance highlights the increasing importance of the benzothiazole nucleus in drug discovery and development (Kamal, A., Hussaini Syed, M. A., & Mohammed, S. M., 2015).
DNA Binding Properties
Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded DNA, are examples of benzothiazole derivatives. These compounds are utilized in various biological applications, including fluorescent DNA staining, chromosome analysis, and nuclear DNA content evaluation. Their unique binding characteristics also offer potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and understanding DNA sequence recognition (Issar, U., & Kakkar, R., 2013).
Anticancer and Antimicrobial Activities
Advancements in the study of benzothiazole derivatives have revealed their extensive pharmacological activities. Beyond their antimicrobial and analgesic properties, these compounds have shown significant anticancer activity. The molecular structures of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, based on the benzothiazole skeleton, underscore the nucleus's role in developing therapies for various conditions (Sumit, Kumar, A., & Mishra, A., 2020).
Structural Modifications for Chemotherapeutic Applications
Recent studies have focused on the structural modifications of benzothiazole derivatives to develop new antitumor agents. These derivatives have been recognized for their potential in cancer therapy, prompting further research into their pharmacokinetics, toxicity, and therapeutic applications. The exploration of benzothiazole conjugates has shown promising results in enhancing the efficacy of cancer treatments while reducing dosage requirements (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the signaling pathways that control these processes .
Mode of Action
The compound 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide interacts with its target by binding to the active site of the enzyme . This interaction results in the inhibition of the enzyme’s activity, leading to changes in the cellular processes that the enzyme controls .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
The molecular and cellular effects of 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide’s action are primarily related to its inhibitory effect on Tyrosine-protein phosphatase non-receptor type 1 . By inhibiting this enzyme, the compound can alter the cellular processes controlled by this enzyme .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its target and exert its effects .
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-propylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,12H,2,7-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRGHQYVQBNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)

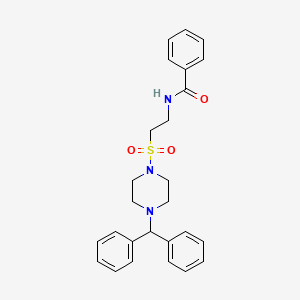
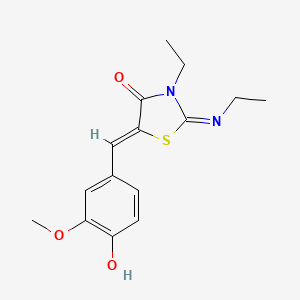
![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

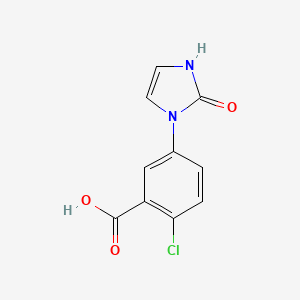

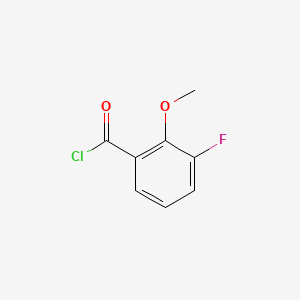
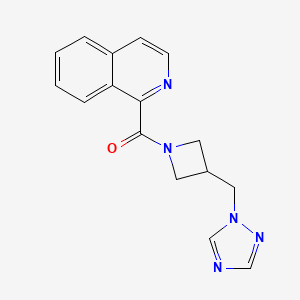
![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)